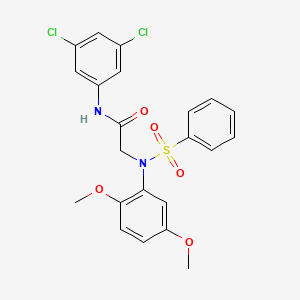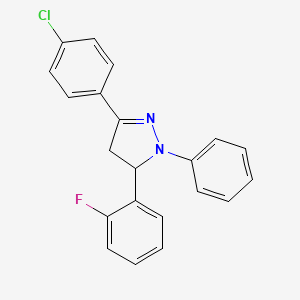![molecular formula C19H23BrN2O3 B4956674 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4956674.png)
4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. This compound has been extensively studied for its potential therapeutic applications in treating drug addiction, schizophrenia, and other psychiatric disorders.
Mécanisme D'action
4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist of the dopamine D3 receptor, which is found primarily in the mesolimbic and mesocortical pathways of the brain. By blocking this receptor, 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol can modulate the activity of dopamine in these pathways, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol can have a range of biochemical and physiological effects, depending on the dose and duration of treatment. In animal models, the compound has been shown to reduce drug-seeking behavior and relapse in cocaine and nicotine addiction, as well as improve cognitive deficits in schizophrenia. 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its high selectivity for the dopamine D3 receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its relatively low potency compared to other dopamine receptor antagonists, which may require higher doses or longer treatment durations to achieve therapeutic effects.
Orientations Futures
There are several future directions for research on 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, including:
1. Developing more potent analogs of 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol that can achieve therapeutic effects at lower doses.
2. Investigating the long-term effects of 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol treatment on behavior and cognition, as well as potential side effects.
3. Studying the effects of 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects.
4. Investigating the potential use of 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in other psychiatric disorders, such as depression and anxiety.
5. Developing new imaging techniques to study the effects of 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol on dopamine receptor activity in the brain.
Conclusion
4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the dopamine D3 receptor that has shown promise as a potential treatment for drug addiction, schizophrenia, and other psychiatric disorders. While there are limitations to using 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments, its high selectivity for the dopamine D3 receptor makes it a valuable tool for studying the specific effects of blocking this receptor. As research on 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol continues, we may gain a better understanding of its therapeutic potential and how it can be used to improve the lives of those struggling with addiction and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves several steps, starting with the reaction between 2-bromo-4-methoxyphenol and 4-(2-methoxyphenyl)piperazine to form 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. The final product is purified through recrystallization, yielding a white powder with a melting point of 231-233°C.
Applications De Recherche Scientifique
4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in treating drug addiction, schizophrenia, and other psychiatric disorders. In particular, the compound has been shown to be a selective antagonist of the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain. This makes 4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol a promising candidate for developing new treatments for addiction and other disorders that involve dysregulation of these pathways.
Propriétés
IUPAC Name |
4-bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3/c1-24-17-6-4-3-5-16(17)22-9-7-21(8-10-22)13-14-11-15(20)12-18(25-2)19(14)23/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKWVMYJYWVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)

![5-chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4956620.png)
![8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4956627.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4956643.png)

![1-(hydroxymethyl)-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4956651.png)

![11-(5-bromo-2-thienyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4956662.png)

![methyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4956682.png)
![3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4956687.png)
![4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B4956697.png)
![2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B4956701.png)